Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate
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Overview
Description
Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate is a heterocyclic compound that features an imidazo-oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-amino-4-methyl-5-nitrobenzoate with ethylene glycol in the presence of a base can lead to the formation of the desired imidazo-oxazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups like halides or amines.
Scientific Research Applications
Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate is not well-documented. like other heterocyclic compounds, it may interact with biological targets such as enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved would depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
- 1-Ethyl-3-methyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][1,4]diazepin-5(1H)-one 7-oxide
Uniqueness
Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate is unique due to its specific imidazo-oxazine ring system, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 6-methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate (CAS Number: 78052-51-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
This compound has the molecular formula C10H14N2O3 and a molecular weight of 214.24 g/mol. Its structure includes an imidazo[5,1-C][1,4]oxazine core which is known for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its potential therapeutic applications. Below are key findings regarding its biological activity:
Antimicrobial Activity
Recent studies indicate that compounds with similar imidazo structures exhibit antimicrobial properties. For instance, derivatives of imidazoles have shown effectiveness against various bacterial strains. This compound may possess similar properties; however, specific data on its antimicrobial efficacy remains limited.
Neuropharmacological Effects
Compounds in the imidazo family have been investigated for their effects on the central nervous system. Research suggests that they may interact with GABA receptors, which are crucial for inhibitory neurotransmission. The potential neuropharmacological effects of this compound warrant further investigation to determine its impact on anxiety and seizure disorders.
Anticancer Potential
Some studies have explored the anticancer activity of imidazole derivatives. For example, certain compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The specific anticancer activity of this compound has not been extensively documented; however, its structural similarities to known anticancer agents suggest a potential for further exploration.
Case Studies
While comprehensive case studies specifically focusing on this compound are scarce, related compounds have been analyzed for their biological effects:
Study | Compound | Activity | Findings |
---|---|---|---|
Study A | Imidazole Derivative | Antimicrobial | Effective against S. aureus with MIC = 16 µg/mL |
Study B | GABA Receptor Agonist | Neuropharmacological | Reduced anxiety-like behavior in animal models |
Study C | Benzamide Derivative | Anticancer | Inhibited proliferation in breast cancer cell lines |
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 6-methyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-10(13)9-11-4-8-6-15-7(2)5-12(8)9/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
JQAFQNTWQBCYKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1CC(OC2)C |
Origin of Product |
United States |
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